4-Methoxy-3'-trifluoromethylbiphenyl

Overview

Description

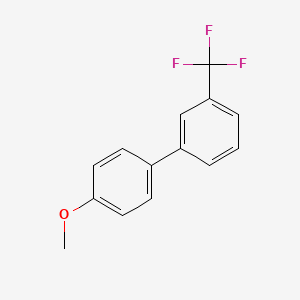

4-Methoxy-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3O. It is a biphenyl derivative characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3’-trifluoromethylbiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 4-methoxyphenylboronic acid and 3-chlorobenzotrifluoride in the presence of a palladium catalyst and a base. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of 4-Methoxy-3’-trifluoromethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and trifluoromethyl groups influence the reactivity and orientation of the substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions

Major Products:

Oxidation: Formation of 4-methoxy-3’-trifluoromethylbenzaldehyde or 4-methoxy-3’-trifluoromethylbenzoic acid.

Reduction: Formation of 4-methoxy-3’-methylbiphenyl.

Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-3'-trifluoromethylbiphenyl has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that this compound exhibits a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The mechanism involves apoptosis induction via mitochondrial pathways.

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Reagent in Chemical Reactions : It is used in various chemical transformations, including electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group.

- Synthesis of Novel Derivatives : The unique structural features allow for the development of new derivatives with enhanced biological activities or improved physical properties.

Material Science

This compound is being explored in the development of advanced materials:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.

Anticancer Activity Study

A notable study investigated the effects of this compound on MCF-7 breast cancer cells:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

The results indicated that higher concentrations led to significantly reduced cell viability, supporting its potential as an anticancer agent.

Antimicrobial Efficacy

Another study assessed the antimicrobial activity against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings highlight the compound's promising antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

- 4-Methoxy-3-trifluoromethylphenylboronic acid

- 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

Comparison: 4-Methoxy-3’-trifluoromethylbiphenyl is unique due to the presence of both methoxy and trifluoromethyl groups on the biphenyl scaffoldCompared to similar compounds, it offers a unique balance of hydrophobicity and electronic effects, making it valuable in various research and industrial contexts .

Biological Activity

Overview

4-Methoxy-3'-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3O. This biphenyl derivative features a methoxy group at the 4-position and a trifluoromethyl group at the 3'-position. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the methoxy and trifluoromethyl groups influences the compound's electronic properties, enhancing its reactivity and binding affinity to various biological targets. This can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects on biological systems.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, particularly those involved in inflammatory processes. For instance, studies have shown that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Table 1: Enzyme Inhibition Activity

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For example, a series of biaryl analogs were tested for their anti-inflammatory activity using a formalin-induced paw edema model, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .

Case Study: Anti-inflammatory Activity

In a controlled study, various derivatives were synthesized and evaluated for their anti-inflammatory effects. The results indicated that certain derivatives displayed IC50 values similar to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammatory conditions .

Pharmacological Applications

Research is ongoing to explore the pharmacological potential of this compound in various fields:

- Medicinal Chemistry : The compound is being investigated for its potential as a pharmaceutical agent targeting specific molecular pathways involved in inflammation and pain management.

- Chemical Biology : It serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic benefits.

Comparative Analysis with Similar Compounds

This compound can be compared with other biphenyl derivatives regarding their biological activities and chemical reactivity. The presence of both methoxy and trifluoromethyl groups imparts unique properties that enhance its utility in research and industrial applications.

Table 2: Comparison of Biological Activity

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory | Methoxy and trifluoromethyl groups |

| 4-Methoxyphenylboronic acid | Moderate enzyme inhibition | Lacks trifluoromethyl group |

| 4-Trifluoromethylbiphenyl | Limited biological data | Only trifluoromethyl group present |

Properties

IUPAC Name |

1-methoxy-4-[3-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c1-18-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15,16)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCMWCLPLSJTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.